
Navelbine (TN)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It belongs to the vinca alkaloid family of medications, which are derived from the periwinkle plant (Catharanthus roseus). Vinorelbine works by inhibiting the growth and spread of cancer cells by interfering with their ability to divide and multiply .
Métodos De Preparación
Vinorelbine is synthesized through a semi-synthetic process that involves the modification of natural alkaloids extracted from the periwinkle plant. The synthetic route typically includes the following steps:
Extraction: The natural alkaloids, such as vinblastine, are extracted from the periwinkle plant.
Modification: The extracted alkaloids undergo structural modifications to produce vinorelbine.
Purification: The modified compound is purified through various chromatographic techniques to obtain vinorelbine in its pure form.
Industrial production of vinorelbine involves large-scale extraction and modification processes, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Vinorelbine undergoes several types of chemical reactions, including:
Oxidation: Vinorelbine can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can modify the functional groups in vinorelbine, such as reducing ketones to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Vinorelbine can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vinorelbine can produce deacetylvinorelbine, a metabolite with similar anticancer properties .
Aplicaciones Científicas De Investigación
Vinorelbine has a wide range of scientific research applications, including:
Chemistry: Vinorelbine is used as a model compound to study the synthesis and modification of vinca alkaloids.
Biology: Vinorelbine is used to study the mechanisms of cell division and the effects of microtubule inhibition on cancer cells.
Medicine: Vinorelbine is widely used in clinical research to develop new cancer treatments.
Industry: Vinorelbine is produced on an industrial scale for use in cancer treatment.
Mecanismo De Acción
Vinorelbine exerts its effects by interacting with tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical for cell division, as they form the mitotic spindle that separates chromosomes during mitosis. Vinorelbine binds to tubulin and inhibits its polymerization, preventing the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage, ultimately causing apoptosis (programmed cell death) of cancer cells .
Comparación Con Compuestos Similares
Vinorelbine is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vincristine, and vindesine. Compared to these compounds, vinorelbine has several unique features:
Formulation: Vinorelbine is available in both intravenous and oral formulations, providing flexibility in administration.
Similar compounds include:
Vinblastine: Used to treat Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, and testicular cancer.
Vincristine: Used to treat acute lymphoblastic leukemia, Hodgkin’s lymphoma, and neuroblastoma.
Vindesine: Used to treat acute lymphoblastic leukemia and various solid tumors.
Vinorelbine’s unique properties and broad range of applications make it a valuable compound in cancer treatment and scientific research.
Propiedades
Fórmula molecular |
C53H66N4O20 |
|---|---|
Peso molecular |
1079.1 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1 |
Clave InChI |
CILBMBUYJCWATM-NPJYPKOYSA-N |
SMILES isomérico |
CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


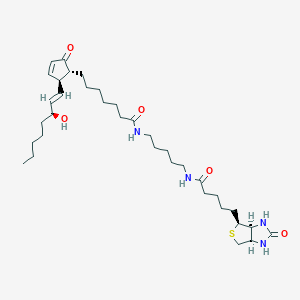
![(E)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768218.png)
![2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane](/img/structure/B10768221.png)
![(E)-N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide](/img/structure/B10768226.png)
![7-[(1R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768234.png)
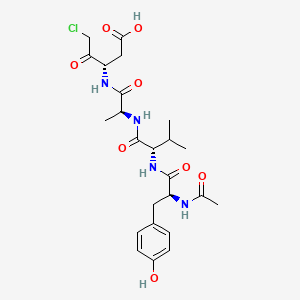
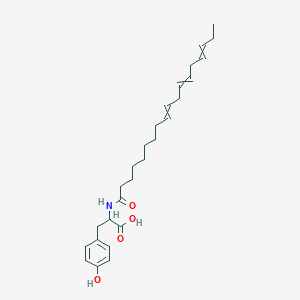
![7-[2-[3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10768240.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenoxy]hexyl]pentanamide](/img/structure/B10768241.png)
![alpha-D-Glucopyranoside, methyl, 2,3-bis(N-1,3-benzodioxol-5-ylcarbamate) 4-[N-[4-(ethoxycarbonyl)phenyl]carbamate]](/img/structure/B10768248.png)
![methyl N-[(2S)-1-[(5S)-5-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-4-azaspiro[2.4]heptan-4-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B10768270.png)
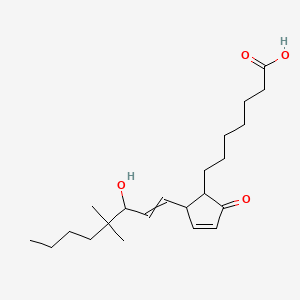
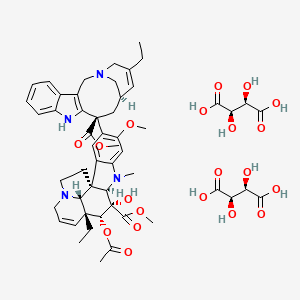
![(E)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10768285.png)
